2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c1-13-11-15-18(23-7-10-27(15)25-13)26-8-5-14(6-9-26)12-28-17-4-2-3-16(24-17)19(20,21)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVRJSFNUXRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The structure incorporates both a pyrazolo[1,5-a]pyrazine moiety and a trifluoromethyl pyridine, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Inhibition of Kinases : Pyrazole derivatives are recognized for their ability to inhibit various kinases, including ALK5 and IRAK4, which are involved in cellular signaling pathways associated with cancer and inflammation. For instance, related pyrazole compounds have shown IC50 values in the low nanomolar range for ALK5 inhibition, indicating potent activity .
- Antitumor Activity : The compound's structural components suggest potential antitumor effects. Pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR kinases, both critical in tumor growth and proliferation .
- Anti-inflammatory Properties : The inhibition of interleukin receptor-associated kinases suggests that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Study 1: ALK5 Inhibition
A study focused on 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles demonstrated significant ALK5 inhibitory activity with IC50 values as low as 0.57 nM. This suggests that modifications similar to those in the target compound could yield potent inhibitors against ALK5 .
Case Study 2: IRAK4 Inhibition
Research on amidopyrazole compounds indicated their effectiveness as inhibitors of IRAK4. These inhibitors showed promise in reducing inflammatory cytokine production, which is critical in various diseases including cancer and autoimmune disorders .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Piperidine ring | Enhances binding affinity to targets |
| Pyrazolo[1,5-a]pyrazine moiety | Critical for kinase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine can be contextualized against related compounds from the literature and patents:
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine: The compound in EP 1 808 168 B1 (4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester) features a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrazine in the target compound may confer distinct steric or electronic properties for selective target engagement.
Substituent Effects
- Trifluoromethyl (-CF₃) vs. Methanesulfonyl (-SO₂Me) :
The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the methanesulfonyl group in the patent compound . -CF₃ is less polar than -SO₂Me, which may improve membrane permeability. - Piperidine Linkage :
Both the target compound and TMIC’s metabolite (4-(6-{4-[2-(piperidin-1-yl)ethoxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)pyridine) incorporate piperidine moieties . However, the target compound’s piperidine is directly linked via methoxy to pyridine, whereas the TMIC metabolite uses a piperidin-1-yl-ethoxy spacer, affecting conformational flexibility and solubility.
Data Tables
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|---|
| This compound | Pyrazolo[1,5-a]pyrazine | 2-Methyl, piperidin-4-ylmethoxy, 6-CF₃-pyridine | ~467.45* | Kinase inhibitor (hyp.) |
| EP 1 808 168 B1 Compound (4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin...) | Pyrazolo[1,5-a]pyrimidine | Piperidine-1-carboxylate, methanesulfonyl, difluorophenyl | ~529.50† | Kinase inhibitor |
| TMIC Metabolite (4-(6-{4-[2-(piperidin-1-yl)ethoxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)pyridine) | Pyrazolo[1,5-a]pyrimidine | Piperidin-1-yl-ethoxy-phenyl, pyridine | ~456.52* | Metabolite |
*Calculated using average atomic masses. †Estimated from patent data.
Research Findings
- Metabolic Stability : The trifluoromethyl group likely enhances metabolic stability relative to compounds with -OCH₃ or -Cl substituents, as seen in .
- Synthesis Pathways : Analogous to ’s methods, the target compound could be synthesized via nucleophilic substitution or cyclization reactions to assemble its heterocyclic systems .
Preparation Methods
Cyclocondensation of Aminopyrazoles
Aminopyrazoles react with α-haloketones or α,β-dielectrophiles to form the pyrazolo[1,5-a]pyrazine skeleton. For example, 2-methylpyrazolo[1,5-a]pyrazin-4-amine can be synthesized by reacting 3-aminopyrazole with chloroacetaldehyde under basic conditions.
Reaction Conditions :
Functionalization of the Piperidine Ring
The piperidine ring is functionalized to introduce the methoxy group at position 4. Two primary strategies are employed:
Direct Hydroxymethylation
4-Hydroxymethylpiperidine is synthesized via reduction of 4-cyano- or 4-carboxylate-piperidine derivatives. For instance, catalytic hydrogenation of 4-cyanopiperidine using Raney nickel yields 4-aminomethylpiperidine, which is subsequently oxidized to 4-hydroxymethylpiperidine.
Optimization Insight :
Alkylation of Piperidine
Alternatively, 4-chloromethylpiperidine is prepared by treating 4-hydroxymethylpiperidine with thionyl chloride (SOCl₂). This intermediate serves as an electrophile for subsequent coupling.
Reaction Conditions :
- Solvent: Dichloromethane.
- Reagent: SOCl₂ (1.2 equiv).
- Temperature: 0°C to room temperature.
- Yield: 90–95%.
Coupling of Pyrazolo[1,5-a]pyrazine and Piperidine
The pyrazolo[1,5-a]pyrazine core is coupled to the piperidine scaffold via nucleophilic substitution or Buchwald–Hartwig amination.
Nucleophilic Substitution
4-Chloromethylpiperidine reacts with pyrazolo[1,5-a]pyrazin-4-amine in the presence of a base:
Procedure :
Buchwald–Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed:
Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%).
- Ligand: Xantphos (10 mol%).
- Base: Cs₂CO₃ (2.0 equiv).
- Solvent: Toluene.
- Temperature: 110°C for 24 hours.
- Yield: 85–90%.
O-Alkylation for Methoxy-Pyridine Attachment
The methoxy linker connecting piperidine and pyridine is formed via O-alkylation. Source highlights the use of Lewis acids to enhance reaction efficiency.
Lewis Acid-Catalyzed Etherification
The piperidine-alcohol intermediate reacts with 2-chloro-6-(trifluoromethyl)pyridine in the presence of BF₃·OEt₂:
Procedure :
Comparison with Traditional Base-Mediated Alkylation
Conventional methods using NaOH or K₂CO₃ require higher temperatures (80–100°C) and longer reaction times (24–48 hours), yielding 60–70%. Lewis acids reduce reaction time by 75% and improve yields by 20–30%.
Final Deprotection and Purification
After O-alkylation, Boc-protected intermediates undergo acidic deprotection:
Conditions :
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Analytical Data and Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyrazine-H), 7.85 (d, J = 7.8 Hz, 1H, pyridine-H), 4.30 (s, 2H, OCH₂), 3.80–3.70 (m, 2H, piperidine-H), 2.60 (s, 3H, CH₃).
- MS (ESI+) : m/z 391.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 70–75 | 12 |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 110°C | 85–90 | 24 |
| Lewis Acid Catalysis | BF₃·OEt₂, CH₂Cl₂, rt | 88–92 | 6 |
Challenges and Optimization Strategies
- Regioselectivity in Pyrazolo[1,5-a]pyrazine Formation : Use of electron-withdrawing groups on the pyrazine ring directs cyclization to the desired position.
- Trifluoromethyl Group Stability : Avoid strong bases or nucleophiles that may displace the CF₃ group.
- Piperidine Ring Conformation : Boc protection minimizes steric hindrance during coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
